1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide
Description
Properties
Molecular Formula |
C5H9Br2NO |
|---|---|
Molecular Weight |
258.94 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C5H8BrNO.BrH/c6-3-4(8)5(7)1-2-5;/h1-3,7H2;1H |
InChI Key |
AUVQZXJCZVFXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)CBr)N.Br |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Core Synthesis
The cyclopropyl moiety is often synthesized via halogenated cyclopropane intermediates. A notable method involves the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which serves as a precursor for further functionalization.
- Starting from 2-amino-2-hydroxymethylpropane-1,3-diol, conversion to (1,3-dichloro-2-(chloromethyl)propan-2-yl) aminosulfonone via thionyl chloride and pyridine treatment.
- Subsequent conversion to 1,3-dichloro-2-chloromethylpropan-2-amine sulfate by acidification and heating.
- Final cyclopropanation through reaction with bromoform, sodium hydroxide, pinacol, and a phase transfer catalyst (e.g., dibenzo-18-crown-6) to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with improved yield and safety profile.
This method addresses prior issues of low yield and harsh reaction conditions by using buffered halogenated salt solutions and catalytic systems to moderate heat release and enhance reaction rates, enabling scalable production.
Introduction of the Amino Group and Bromoethanone Functionality
The conversion of the dibromocyclopropane intermediate to 1-(1-aminocyclopropyl)-2-bromoethan-1-one hydrobromide involves selective substitution and acylation steps:
- Amination of the cyclopropyl halide intermediate under controlled conditions, often using ammonia or amine sources, to introduce the amino group.
- Bromination or bromoketone formation via reaction with bromoacetyl derivatives or brominating agents such as bromotrimethylsilane in appropriate solvents (e.g., propiononitrile).
- Formation of the hydrobromide salt by treatment with hydrobromic acid or equivalent acid sources to stabilize the compound.
Solvent and Catalyst Systems
Solvents such as tetrahydrofuran, dimethylformamide, and toluene are commonly used in related acylation and alkylation steps, often in the presence of bases like triethylamine or inorganic bases (e.g., sodium hydroxide). Catalysts such as palladium on activated charcoal or phase transfer catalysts (e.g., crown ethers) enhance reaction efficiency and selectivity.
Purification and Isolation
The final product is typically isolated by crystallization from solvents such as diethyl ether or n-heptane at low temperatures (0 °C), followed by filtration and drying. The hydrobromide salt form improves stability and handling properties.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| A | Aminosulfonone synthesis | 2-Amino-2-hydroxymethylpropane-1,3-diol + SOCl2 + pyridine | Toluene | Pyridine | 20-110 °C | ~12 h | - | Gradient heating, controlled addition to avoid excess SOCl2 |
| B | Amine sulfate formation | Organic solution + H2O + H2SO4 | Water | - | 85-95 °C | 15-22 h | - | Phase separation and extraction steps |
| E | Cyclopropanation | 3-Chloro-2-chloromethylprop-1-ene + bromoform + NaOH + pinacol + crown ether | Bromoform | Dibenzocrown-6 (phase transfer catalyst) | 18-25 °C | 50 h | High | Buffered halogenated salt reduces heat release, improved yield and scalability |
| F | Amination and bromoethanone formation | Amination + brominating agents (e.g., bromotrimethylsilane) | Propiononitrile, THF | Base (e.g., triethylamine) | Reflux or RT | 17-22 h | Moderate | Controlled bromination, volatile intermediates handled carefully |
| G | Salt formation | Treatment with hydrobromic acid | Suitable solvent | - | RT | Few hours | - | Crystallization and isolation of hydrobromide salt |
Research Outcomes and Analysis
- The improved synthetic route for the cyclopropane core using buffered halogenated salts and crown ether catalysts significantly enhances yield and safety compared to classical methods requiring high temperatures and unstable intermediates.
- Use of bromotrimethylsilane in propiononitrile allows efficient bromination under reflux, yielding bromo-substituted intermediates suitable for further transformations.
- The presence of appropriate bases and solvents facilitates selective alkylation and acylation steps critical for introducing the bromoethanone moiety without side reactions.
- The hydrobromide salt form of the final compound offers enhanced stability, ease of handling, and potential for formulation in pharmaceutical applications.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromoethanone moiety can undergo further chemical transformations within biological systems, leading to various biological effects.
Comparison with Similar Compounds
Bromoethanone Derivatives
Key Observations :
Cyclopropylamine-Containing Compounds
Key Observations :
- The kinase inhibitor (C₂₈H₂₈N₈O₂S) demonstrates the utility of cyclopropylamine in enhancing target binding affinity .
- Piperazine-cyclopropyl hybrids (e.g., C₂₁H₂₅N₂·HBr) highlight the role of cyclopropane in modulating receptor selectivity .
Salt Form Comparisons
Key Observations :
- Hydrobromide salts (e.g., citalopram) generally exhibit higher molecular weights compared to hydrochloride analogues (e.g., citalopram related compound D: 346.83 g/mol vs. 391.28 g/mol) .
- Counterion choice (e.g., phosphate vs. hydrobromide) minimally impacts toxicity in isothiourea derivatives but may influence solubility .
Biological Activity
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound can be described structurally as a derivative of bromoethanone with an aminocyclopropyl group. The synthesis typically involves the bromination of ethyl ketones followed by cyclopropanation, which introduces the cyclopropyl moiety. This structural feature is significant as it may influence the biological activity of the compound.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 195.03 g/mol |
| Functional Groups | Amino, Bromo, Ketone |
| Structural Features | Cyclopropane ring |
Cytotoxicity and Antitumor Activity
Research indicates that compounds containing a cyclopropane structure often exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC values that suggest effective inhibition of cell proliferation in human tumor cell lines such as HeLa and PC-3 .
The mechanism by which 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide exerts its biological effects may involve several pathways:
- Enzymatic Inhibition : Compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Antioxidant Activity : The presence of the cyclopropyl group is linked to enhanced antioxidant properties, potentially protecting cells from oxidative stress .
Immunological Effects
Preliminary studies suggest that brominated compounds can stimulate immune responses. For example, bromohydrin analogs have been shown to activate gammadelta T lymphocytes, indicating a possible immunomodulatory role for 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide .
Table 2: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study evaluating the efficacy of compounds similar to 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide, researchers found that derivatives exhibited varying degrees of cytotoxicity against multiple cancer lines. The most potent derivative demonstrated an IC value of approximately 60 µM in HeLa cells, indicating substantial antitumor potential .
Case Study 2: Immune Response Modulation
Investigations into the immunological effects of brominated compounds revealed that specific analogs could enhance T-cell responses. This suggests that 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide may have applications in immunotherapy or vaccine development .
Q & A
Q. Advanced
Experimental Design : Use kinetic studies (e.g., in situ IR) to identify rate-determining steps and optimize reaction conditions .
How does the presence of the aminocyclopropyl group influence the compound's reactivity in nucleophilic substitution reactions?
Advanced
The aminocyclopropyl group introduces steric hindrance and electronic effects:
- Steric Effects : The rigid cyclopropane ring restricts access to the carbonyl carbon, reducing SN2 reactivity. This favors SN1 mechanisms in polar protic solvents .
- Electronic Effects : The electron-donating amine stabilizes adjacent carbocations, enhancing SN1 pathway feasibility .
- Ring Strain : The cyclopropane’s strain energy (≈27 kcal/mol) increases susceptibility to ring-opening under acidic conditions, complicating reactions requiring low pH .
Case Study : In Suzuki-Miyaura coupling, the bromoethanone moiety reacts efficiently with arylboronic acids, but the aminocyclopropyl group necessitates Pd(II) catalysts with bulky ligands (e.g., SPhos) to prevent coordination interference .
What strategies are effective in resolving contradictions in biological activity data across different studies involving this compound?
Advanced
Contradictions often arise from:
- Purity Variability : Impurities (e.g., residual HBr) can skew cytotoxicity assays. Reproduce results using HPLC-purified batches .
- Solvent Effects : DMSO (used for solubilization) may quench reactive intermediates. Use alternative solvents (e.g., EtOH/PBS mixtures) and confirm vehicle controls .
- Cell Line Differences : Metabolic profiles vary; validate activity across multiple lines (e.g., KB3-1, HeLa) and primary cells .
Q. Data Analysis Framework :
Perform dose-response curves (IC₅₀) with ≥3 biological replicates.
Use orthogonal assays (e.g., apoptosis vs. proliferation markers) to confirm mechanisms .
Cross-reference with structurally analogous compounds (see table below) to isolate pharmacophore contributions .
What are the best practices for evaluating the compound's stability under storage and experimental conditions?
Q. Basic
- Storage : Store at -20°C in airtight, amber vials with desiccants to prevent hydrolysis of the bromoethanone group .
- In Solution : Prepare fresh solutions in anhydrous DMF or THF; avoid aqueous buffers unless stabilized (e.g., pH 4–6) .
- Stability Indicators : Monitor color changes (yellowing indicates degradation) and confirm via LC-MS .
Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
